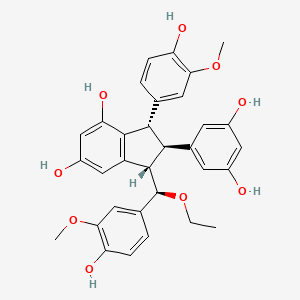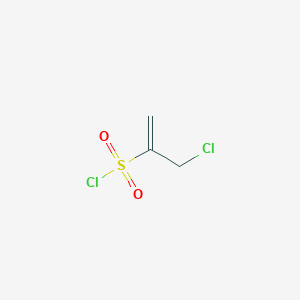
3-Chloroprop-1-ene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloroprop-1-ene-2-sulfonyl chloride is a sulfonic acid chloro derivative compound with the molecular formula C3H4Cl2O2S and a molecular weight of 175.03 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloroprop-1-ene-2-sulfonyl chloride can be synthesized through various methods. One common method involves the high-temperature chlorination of propylene. In this process, propylene is subjected to high-temperature chlorination after preheating, and the crude product is obtained by condensation and distillation . Another method involves the gas-phase reaction of propylene, hydrogen chloride, and oxygen in the presence of a tellurium catalyst .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloroprop-1-ene-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, addition, polymerization, hydrolysis, ammoniation, cyanation, and esterification . These reactions are facilitated by the presence of the sulfonyl chloride and chloro groups, which are highly reactive.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, nucleophiles, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize reaction rates and yields .
Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions with nucleophiles can produce various substituted sulfonyl chlorides .
Aplicaciones Científicas De Investigación
3-Chloroprop-1-ene-2-sulfonyl chloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. In biology and medicine, it is studied for its potential use in drug development and as a tool for modifying biomolecules. In industry, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloroprop-1-ene-2-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify biomolecules and other chemical compounds by forming covalent bonds with nucleophilic sites . The molecular pathways involved in these reactions depend on the specific targets and conditions used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-Chloroprop-1-ene-2-sulfonyl chloride include other sulfonyl chlorides and chloro derivatives, such as 3-chloroprop-2-ene-1-sulfonyl chloride .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of reactivity and stability. The presence of both the sulfonyl chloride and chloro groups allows it to participate in a wide range of chemical reactions, making it a versatile reagent in various fields of research and industry .
Propiedades
Fórmula molecular |
C3H4Cl2O2S |
|---|---|
Peso molecular |
175.03 g/mol |
Nombre IUPAC |
3-chloroprop-1-ene-2-sulfonyl chloride |
InChI |
InChI=1S/C3H4Cl2O2S/c1-3(2-4)8(5,6)7/h1-2H2 |
Clave InChI |
DTRVXXBLQQSDEJ-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


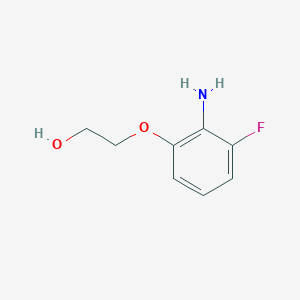
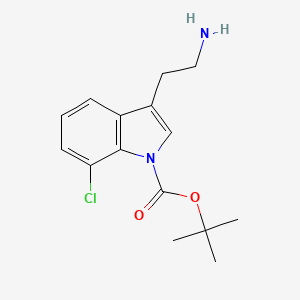
![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B13073187.png)
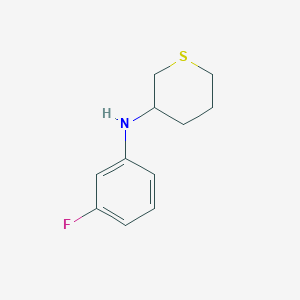
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073203.png)
![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine](/img/structure/B13073207.png)
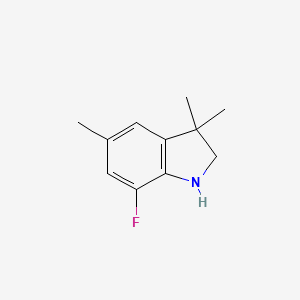
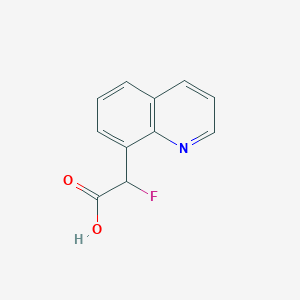
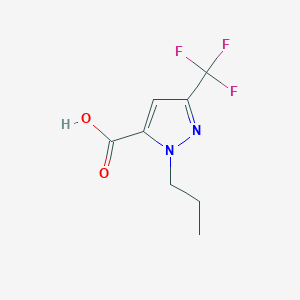
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13073233.png)
